molecular formula C21H38O4 B14783379 15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid

15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid

Cat. No.: B14783379
M. Wt: 354.5 g/mol
InChI Key: JERCJPRNXXOPNI-UHFFFAOYSA-N
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Description

15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid is a complex organic compound that belongs to the class of prostanoids. Prostanoids are a group of bioactive lipids derived from fatty acids, which play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid typically involves multi-step organic reactions. One common approach is the oxidation of a suitable precursor molecule, such as a prostaglandin intermediate, using specific oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or methanol, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and oxidized derivatives of the original compound, each with distinct biological activities.

Scientific Research Applications

15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of prostanoid chemistry and synthesis.

    Biology: The compound is studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Research focuses on its potential therapeutic applications in treating inflammatory diseases, cardiovascular disorders, and certain types of cancer.

    Industry: It is used in the development of pharmaceuticals and as a biochemical tool in various industrial processes.

Mechanism of Action

The mechanism of action of 15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid involves its interaction with specific receptors on cell surfaces, such as prostaglandin receptors. These interactions trigger intracellular signaling cascades that regulate various physiological responses, including inflammation, vasodilation, and platelet aggregation. The compound’s effects are mediated through the activation of G-protein coupled receptors and subsequent modulation of cyclic AMP levels and calcium ion fluxes.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: Shares similar structural features and biological activities.

    Prostaglandin F2α: Another prostanoid with distinct physiological roles.

    15-Deoxy-Δ12,14-Prostaglandin J2: Known for its anti-inflammatory properties.

Uniqueness

15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities and receptor affinities compared to other prostanoids. Its unique structure allows for targeted interactions with specific prostaglandin receptors, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

7-[2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h17-18,25H,3-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERCJPRNXXOPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CCC1CCC(=O)C1CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865688
Record name 15-Hydroxy-15-methyl-9-oxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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